(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its unique structure, which includes a rhodium center coordinated with diphenylphosphino groups and a paracyclophane ligand. This compound is often used as a catalyst in various chemical reactions due to its ability to facilitate bond formation and cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the diphenylphosphino and paracyclophane ligands. One common method includes the reaction of rhodium chloride with 1,5-cyclooctadiene and diphenylphosphino[2.2]paracyclophane in the presence of a tetrafluoroborate salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species with different ligand environments.
Scientific Research Applications
®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in industrial processes that require efficient and selective catalysts, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects involves the coordination of the rhodium center with substrates, facilitating bond formation and cleavage. The diphenylphosphino and paracyclophane ligands play a crucial role in stabilizing the rhodium center and enhancing its catalytic activity. The molecular targets and pathways involved include various organic molecules and reaction intermediates that interact with the rhodium center.
Comparison with Similar Compounds
Similar Compounds
- Rhodium(I) chloride dimer
- Rhodium(I) carbonyl chloride
- Rhodium(I) bis(ethylene) complex
Uniqueness
®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its specific ligand environment, which provides enhanced stability and catalytic activity compared to other rhodium complexes. The presence of the paracyclophane ligand offers additional steric and electronic effects that improve the compound’s performance in various catalytic reactions.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34P2.C8H12.BF4.Rh/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,25-26,29-30H,23-24,27-28H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYSVBUVKOIHEY-ONEVTFJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1C2=CC(=C(C=C2)CCC3=CC(=C(C1)C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46BF4P2Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849950-56-7 | |
Record name | (R)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane rhodium-(I) -h4-(1,5-cyclooctadiene) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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